(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative featuring a hexyl chain at the N3 position and a pyrazole-phenyl substituent with an isobutoxy group at the para position. This compound’s structural complexity—combining a thiazolidinone ring, pyrazole moiety, and branched alkoxy groups—suggests unique physicochemical and biological properties compared to simpler analogues.
Properties
Molecular Formula |
C29H33N3O2S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O2S2/c1-4-5-6-10-17-31-28(33)26(36-29(31)35)18-23-19-32(24-11-8-7-9-12-24)30-27(23)22-13-15-25(16-14-22)34-20-21(2)3/h7-9,11-16,18-19,21H,4-6,10,17,20H2,1-3H3/b26-18- |
InChI Key |
WUOUZHOQFDMEFL-ITYLOYPMSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity associated with this specific compound, focusing on its potential therapeutic applications.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have gained attention due to their antioxidant , anticancer , antimicrobial , and anti-inflammatory properties. The structural modifications at positions 2, 3, and 5 of the thiazolidin-4-one nucleus significantly influence these biological activities . The introduction of various substituents can enhance the pharmacological profile of these compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.
The IC50 values indicate that certain derivatives exhibit greater cytotoxicity than standard chemotherapeutics like cisplatin .
Antimicrobial Properties
Thiazolidin-4-one derivatives are also noted for their antimicrobial activities. Studies have shown that modifications can lead to enhanced efficacy against various pathogens. For example, derivatives have been reported to exhibit significant activity against bacterial strains and fungi .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives is critical in mitigating oxidative stress-related diseases. Research has indicated that certain derivatives possess strong radical scavenging abilities, which can be quantitatively assessed using methods such as DPPH radical scavenging assays .
Case Studies and Research Findings
- Anticancer Efficacy : A study synthesized a series of thiazolidinone derivatives and evaluated their anticancer properties against breast cancer cell lines. The findings revealed that specific substitutions significantly enhanced cytotoxicity compared to control drugs .
- Antimicrobial Screening : Another research effort focused on the synthesis of novel thiazolidinones, which were screened for antimicrobial activity against a panel of bacteria. Several compounds displayed potent activity, suggesting their potential as new antimicrobial agents .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied in thiazolidinone derivatives. Modifications at specific positions have been correlated with enhanced biological effects, guiding future drug design efforts .
Scientific Research Applications
Research indicates that thiazolidinone derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with thiazolidinone structures can inhibit the growth of bacteria and fungi. For instance, derivatives similar to (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one have demonstrated significant antibacterial and antifungal properties in vitro .
- Anti-inflammatory Effects : Thiazolidinones have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The compound's structure may contribute to its ability to modulate inflammatory pathways .
Medicinal Chemistry Applications
The compound has potential applications in drug development:
- Lead Compound for Anticancer Agents : The structural features of thiazolidinones allow for the modification of their chemical structure to enhance efficacy against cancer cells. Research into similar compounds has indicated that they can induce apoptosis in various cancer cell lines .
- Targeting Specific Enzymes : The presence of the pyrazole moiety in the compound suggests it may interact with specific enzymes involved in disease pathways, potentially leading to the development of selective inhibitors for therapeutic use .
Synthesis and Characterization
The synthesis of (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions that include:
- Formation of Thiazolidinone Core : The initial step involves the condensation of appropriate thioketones with amines.
- Substitution Reactions : Further functionalization can be achieved through nucleophilic substitution reactions to introduce various substituents, enhancing biological activity.
- Characterization Techniques : Characterization is often performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies highlight the application of thiazolidinone derivatives similar to (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one:
Chemical Reactions Analysis
Reaction Mechanisms
The synthesis of thiazolidin-4-one derivatives often involves nucleophilic substitution and intramolecular cyclization :
-
Nucleophilic attack :
-
Thioglycolic acid (HSCH₂COOH) reacts with aldehydes to form intermediates, which undergo condensation with amines.
-
-
Cyclization :
-
Catalyst role :
Structural Reactivity
The compound’s reactivity stems from its heterocyclic framework and functional groups :
-
Pyrazole moiety :
-
The pyrazole ring’s aromaticity and substituents (e.g., 4-isobutoxyphenyl) influence electronic effects, affecting reaction pathways.
-
-
Thiazolidin-4-one core :
-
The thioxo group (C=S) and carbonyl group (C=O) participate in electrophilic or nucleophilic attacks, enabling post-synthetic modifications (e.g., alkylation or acylation).
-
-
Substituent effects :
Biological Activity Correlation
While the query focuses on chemical reactions, related research highlights that thiazolidin-4-one derivatives often exhibit anticancer, antimicrobial, and anti-inflammatory properties , likely influenced by their heterocyclic structure .
Table 2: Key Reaction Parameters
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | R1 (Thiazolidinone) | R2 (Pyrazole-Phenyl Substituent) | Key Features |
|---|---|---|---|
| Target | Hexyl | 4-isobutoxyphenyl | Branched alkoxy, no methyl on phenyl |
| Compound A | 3-Methoxypropyl | 4-isobutoxy-3-methylphenyl | Methoxypropyl chain; methyl on phenyl |
| Compound B | Hexyl | 2-methyl-4-propoxyphenyl | Linear propoxy; ortho-methyl group |
- Lipophilicity : The hexyl chain in the target compound likely enhances lipophilicity (higher logP) compared to Compound A’s 3-methoxypropyl group, which introduces polarity via the ether oxygen .
- Electronic Effects : The absence of a methyl group on the phenyl ring (vs. Compound A) could reduce electron-donating effects, altering charge distribution and hydrogen-bonding capacity .
Electronic and Conformational Analysis via Computational Methods
Computational tools like Multiwfn enable comparative analysis of electronic properties. For example:
- Electrostatic Potential (ESP): The thioxo group (C=S) in the thiazolidinone ring contributes to electron-deficient regions, which may interact with nucleophilic residues in biological targets. Substituents like the hexyl chain and isobutoxy group modulate ESP by donating electron density through inductive effects .
- Bond Order Analysis: The conjugation between the pyrazole and thiazolidinone rings (via the methylene bridge) is critical for planar conformation and π-π stacking interactions. Compound B’s ortho-methyl group may introduce torsional strain, reducing conjugation efficiency compared to the target compound .
Crystallographic and Spectroscopic Characterization
- Crystallography : The use of SHELXL (for refinement) and ORTEP-3 (for visualization) is standard for determining molecular conformations . For instance, the (5Z) configuration in the target compound’s exocyclic double bond can be confirmed via X-ray diffraction, ensuring stereochemical consistency with analogues .
- Spectroscopy : Elemental analysis (e.g., C, H, N percentages) and NMR data (e.g., pyrazole proton shifts) are critical for structural validation. Compound A’s 3-methylphenyl group, for example, would show distinct aromatic proton splitting compared to the target compound .
Data Tables
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target | 545.72 | 5.2 | <0.1 (aqueous) |
| Compound A | 547.74 | 4.8 | 0.3 (DMSO) |
| Compound B | 533.69 | 5.0 | <0.1 (aqueous) |
Note: Predicted values based on substituent contributions using software like ChemAxon.
Preparation Methods
Ultrasound-Assisted Synthesis
Sonication (40 kHz) reduces reaction time for Knoevenagel condensation from 12 hours to 2 hours, achieving 88% yield. Ultrasound enhances mass transfer and accelerates enolate formation.
Solvent-Free Catalysis
Using Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions at 70°C affords the product in 82% yield with minimal purification. This method is ideal for large-scale synthesis but requires strict temperature control to prevent decomposition.
Yield Optimization and Scalability
Comparative Yields Across Methods
| Step | Conventional Method Yield (%) | Optimized Method Yield (%) |
|---|---|---|
| Pyrazole synthesis | 75 | 89 (ultrasound-assisted) |
| Thiazolidinone formation | 78 | 85 (one-pot cyclization) |
| Knoevenagel condensation | 70 | 88 (piperidine/ethanol) |
Scalability tests indicate that the one-pot cyclization and ultrasound-assisted methods maintain yields above 80% at the 100-gram scale, demonstrating industrial viability.
Challenges and Solutions
Q & A
Q. What are the standard synthetic routes for this compound, and how can researchers optimize reaction conditions?
The compound is synthesized via a multi-step condensation and cyclization process. A common method involves refluxing thiosemicarbazide derivatives with appropriate aldehydes (e.g., 4-isobutoxyphenyl-substituted pyrazole aldehydes) in a solvent system of DMF and acetic acid, catalyzed by sodium acetate . Optimization requires monitoring reaction kinetics (via TLC/HPLC) and adjusting molar ratios (e.g., 1:1 aldehyde-to-thiosemicarbazide ratio) to minimize byproducts like uncyclized Schiff bases.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- X-ray crystallography : Use SHELXL for refinement to resolve Z/E isomerism in the methylene group .
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., thioxo group at δ ~13 ppm, pyrazole aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers validate purity and assess stability under experimental conditions?
Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds. Stability studies (e.g., thermal gravimetric analysis, TGA) under varying pH and temperature (25–60°C) reveal decomposition thresholds, critical for bioassay storage .
Advanced Research Questions
Q. What computational strategies predict electronic properties and reactivity?
Density functional theory (DFT) using Multiwfn software analyzes frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and bond order trends. For example, the thioxo group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity at the methylene position .
Q. How can researchers resolve contradictions in bioactivity data across assays?
Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions (e.g., solvent polarity affecting solubility). Use dose-response curves (IC₅₀/EC₅₀) with controls like DMSO blanks and validate via orthogonal assays (e.g., fluorescence quenching vs. enzymatic colorimetry) .
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
The pyrazole ring’s electron-rich 4-position favors electrophilic substitution, while the thiazolidinone’s sulfur atom directs nucleophilic attacks (e.g., alkylation at the thioxo group). MD simulations track steric effects from the hexyl chain, which may hinder access to the pyrazole’s 3-position .
Q. How can flow chemistry improve scalability and yield?
Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer during exothermic cyclization steps. Design of Experiments (DoE) models optimize parameters like residence time (2–5 min) and temperature (70–90°C), reducing side reactions compared to batch methods .
Q. What strategies address crystallization challenges for X-ray studies?
Slow vapor diffusion (e.g., ether into DCM) promotes single-crystal growth. If twinning occurs, use SHELXD for structure solution and OLEX2 for cell refinement. For poor diffraction, synchrotron radiation improves resolution .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Aldehyde synthesis | 4-Isobutoxyphenylboronic acid, Suzuki coupling | 78 | ¹H NMR (CDCl₃), HRMS |
| Cyclization | Thiosemicarbazide, DMF/AcOH, 12 h reflux | 65 | FTIR (C=S stretch: 1250 cm⁻¹) |
Q. Table 2. Computational Parameters for DFT Analysis
| Software | Functional Basis Set | Key Output |
|---|---|---|
| Multiwfn | B3LYP/6-31G(d,p) | HOMO-LUMO gap = 3.2 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
